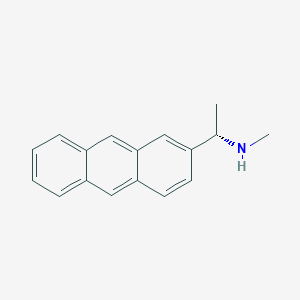

((1S)-1-(2-Anthryl)ethyl)methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“((1S)-1-(2-Anthryl)ethyl)methylamine” is an organic compound that features an anthracene moiety attached to an ethylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “((1S)-1-(2-Anthryl)ethyl)methylamine” typically involves the following steps:

Starting Materials: Anthracene and ethylamine.

Reaction: The anthracene is functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position.

Coupling Reaction: The functionalized anthracene is then reacted with ethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

“((1S)-1-(2-Anthryl)ethyl)methylamine” can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form quinones.

Reduction: Reduction reactions can modify the anthracene ring or the amine group.

Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various N-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of organic electronic materials and sensors.

Mecanismo De Acción

The mechanism of action of “((1S)-1-(2-Anthryl)ethyl)methylamine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. In materials science, its electronic properties may be exploited in the design of organic semiconductors.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Anthryl)ethylamine: Lacks the methyl group on the amine.

N-Methyl-1-(2-anthryl)ethylamine: Similar structure but different stereochemistry.

Anthracene derivatives: Various compounds with modifications on the anthracene ring.

Uniqueness

“((1S)-1-(2-Anthryl)ethyl)methylamine” is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and physical properties compared to similar compounds.

Actividad Biológica

((1S)-1-(2-Anthryl)ethyl)methylamine is a compound of significant interest due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features an anthracene moiety, which is known for its photophysical properties. The synthesis of this compound can be achieved through various methods, including metal-catalyzed reactions that facilitate the formation of enantiopure products. Recent advancements in asymmetric synthesis have enabled the production of this compound with high yields and selectivity .

Pharmacological Profile

Antidepressant Activity:

Research indicates that compounds related to this compound exhibit antidepressant-like effects. For instance, analogs have been synthesized that demonstrate activity as selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which are both crucial in the treatment of depression .

Neurotransmitter Interaction:

Studies have shown that this compound may interact with key neurotransmitter systems, particularly those involving monoamines such as serotonin, dopamine, and norepinephrine. These interactions are essential for mediating mood and emotional responses .

Case Studies:

A study conducted on various analogs of this compound revealed promising results in animal models for depression. The compounds were subjected to behavioral tests such as the forced swim test and tail suspension test, which are standard assays for evaluating antidepressant efficacy. The results indicated a significant reduction in immobility time, suggesting an antidepressant effect .

Biological Activity Data

The proposed mechanism of action for this compound involves the inhibition of serotonin and norepinephrine transporters. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. Additionally, the compound may exhibit antioxidant properties, contributing to its neuroprotective effects .

Propiedades

Fórmula molecular |

C17H17N |

|---|---|

Peso molecular |

235.32 g/mol |

Nombre IUPAC |

(1S)-1-anthracen-2-yl-N-methylethanamine |

InChI |

InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m0/s1 |

Clave InChI |

UEBVYUANYQUFAN-LBPRGKRZSA-N |

SMILES isomérico |

C[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |

SMILES canónico |

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.